molecular formula C11H9NO3 B1582366 4-Hydroxy-6-methylquinoline-3-carboxylic acid CAS No. 35973-18-3

4-Hydroxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B1582366
CAS No.: 35973-18-3
M. Wt: 203.19 g/mol
InChI Key: MBHYBSDKDMRZAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction in an alkaline medium between an isatin and a ketone . This reaction is known for its efficiency in producing quinoline derivatives. Another method involves the cyclization of aniline with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline structure .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are employed . These methods not only enhance the yield but also reduce the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Agents
4-Hydroxy-6-methylquinoline-3-carboxylic acid has been identified as a precursor in the synthesis of various antimicrobial agents. Its ability to inhibit specific enzymes makes it effective against bacterial and fungal infections. Research indicates that derivatives of this compound can significantly inhibit the growth of pathogens, positioning it as a candidate for new antibiotic development .

Anticancer Potential
The compound has shown promise in anticancer applications. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells, including those resistant to conventional therapies. For instance, a study highlighted that specific quinoline derivatives exhibited potent inhibitory activity against Hepatitis B Virus (HBV) replication, suggesting potential therapeutic applications in oncology .

Analytical Chemistry

Metal Ion Detection
In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its unique chemical properties allow it to form stable complexes with various metals, making it valuable for environmental monitoring and quality control in industrial processes .

Biochemistry Research

Enzyme Activity Studies
This compound is employed in biochemistry to study enzyme activities and metabolic pathways. It aids researchers in understanding biochemical processes and developing new therapeutic strategies by modulating enzyme functions . For example, it has been shown to inhibit enzymes involved in inflammation, providing insights into potential treatments for inflammatory diseases.

Material Science

Polymer Incorporation
this compound's unique properties enable its incorporation into polymers and coatings. This enhances the performance and durability of materials used in electronics and protective gear. Its application in material science underscores its versatility beyond traditional pharmaceutical uses .

Fluorescent Probes

Biological Imaging
The compound is also utilized in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and medical diagnostics .

Case Study 1: Antimicrobial Activity

A series of studies evaluated the antibacterial effects of various derivatives of this compound against different pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to existing antibiotics .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed that certain derivatives could selectively target cancer cells while sparing normal cells. For instance, compounds were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, showing selective toxicity towards resistant cells .

Case Study 3: Enzyme Inhibition

Investigations into the enzyme inhibition capabilities of this compound demonstrated its potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory responses .

Summary Table of Applications

Application AreaSpecific Uses
PharmaceuticalDevelopment of antibacterial and antifungal agents
Analytical ChemistryMetal ion detection for environmental monitoring
BiochemistryStudies on enzyme activity and metabolic pathways
Material ScienceIncorporation into polymers for enhanced durability
Biological ImagingDevelopment of fluorescent probes for real-time visualization

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For instance, it can act as an antimicrobial agent by disrupting bacterial cell wall synthesis or inhibiting DNA replication . The exact molecular targets and pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups enhances its reactivity and potential for forming various derivatives .

Biological Activity

4-Hydroxy-6-methylquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₁H₉NO₄
  • CAS Number: 1315373
  • Structure: The compound features a quinoline core with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Research indicates that this compound exhibits significant antibacterial and antifungal properties. It acts by inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

2. Anticancer Potential

  • Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain quinoline derivatives have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication, suggesting potential applications in cancer therapy .

3. Anti-inflammatory Effects

  • The compound has demonstrated anti-inflammatory properties in vitro, which may be beneficial for treating inflammatory diseases. This activity is attributed to its ability to modulate enzyme activity related to inflammation .

4. Enzyme Inhibition

  • It has been observed that this compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its antimicrobial and anticancer activities .

The mechanism of action involves the interaction of this compound with various molecular targets:

  • Enzyme Interactions: The compound can inhibit the activity of enzymes involved in metabolic pathways, disrupting cellular functions.
  • Nucleic Acid Interaction: It may also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis, which is vital for viral replication and cancer cell proliferation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study on Antimicrobial Activity Showed significant inhibition against Gram-positive and Gram-negative bacteria at low concentrations.
Hepatitis B Virus Inhibition Demonstrated high inhibition rates in vitro, suggesting potential as an antiviral agent.
Anti-inflammatory Study Indicated reduced inflammation markers in treated cell cultures, supporting its use in inflammatory conditions.

Applications in Research

This compound is utilized across various fields:

  • Pharmaceutical Development: Used as a precursor in synthesizing antibacterial and antifungal agents due to its enzyme inhibition capabilities.
  • Analytical Chemistry: Acts as a reagent for detecting metal ions, aiding environmental monitoring efforts.
  • Biochemistry Research: Employed in studies related to enzyme activity and metabolic pathways, enhancing our understanding of biochemical processes.
  • Material Science: Incorporated into polymers for improved performance in electronics and protective gear .

Properties

IUPAC Name

6-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHYBSDKDMRZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291679
Record name 4-hydroxy-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35973-18-3
Record name 35973-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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